(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate
Overview
Description
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPO is a morpholine derivative that has been used in a variety of applications, including as a spin trap for detecting free radicals in biological systems.
Mechanism Of Action
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate and free radicals occurs via a radical addition mechanism, where the unpaired electron of the free radical is transferred to the nitroxide moiety of (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate. The resulting adduct is stable and can be detected using EPR spectroscopy.
Biochemical And Physiological Effects
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has been shown to have a number of biochemical and physiological effects. In particular, (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has been shown to protect against oxidative stress in various cell types, including neurons and endothelial cells. (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
Advantages And Limitations For Lab Experiments
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has several advantages for lab experiments, including its high stability and ability to trap a wide range of free radicals. However, (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate research, including the development of new methods for synthesizing (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate and its derivatives, the investigation of its potential therapeutic applications in various diseases and conditions, and the exploration of its interactions with other biomolecules such as proteins and lipids. Additionally, there is a need for further research on the potential toxicity of (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate and its derivatives, as well as their effects on cellular signaling pathways and gene expression.
Scientific Research Applications
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has been widely used in scientific research as a spin trap for detecting free radicals in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and conditions. (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate can react with free radicals to form stable adducts, which can then be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy.
properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.C2H2O4/c1-9-6-13(7-10(2)14-9)8-11-4-3-5-12-11;3-1(4)2(5)6/h9-12H,3-8H2,1-2H3;(H,3,4)(H,5,6)/t9-,10+,11?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFVEHJSPIUCE-DIVWUKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCCN2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCCN2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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